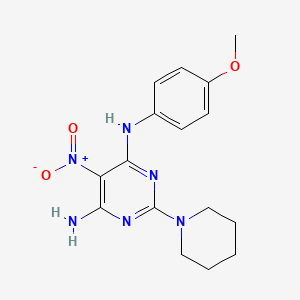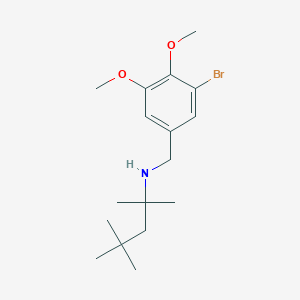![molecular formula C19H21N3O2 B12482747 3-hydroxy-4-[4-(propan-2-yl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12482747.png)
3-hydroxy-4-[4-(propan-2-yl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-isopropylphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a quinoline moiety, with an isopropylphenyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-isopropylphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multicomponent reactions (MCRs). One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles in the presence of a catalytic amount of L-proline . This domino reaction proceeds smoothly under metal-free conditions, offering good to excellent yields without the need for column chromatography.
Industrial Production Methods
the principles of green chemistry, such as the use of organocatalysts and solvent-free conditions, are often applied to scale up the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
4-(4-isopropylphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
4-(4-isopropylphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-isopropylphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione
- Pyrimido[4,5-b]quinoline derivatives
- Quinolinyl-pyrazoles
Uniqueness
4-(4-isopropylphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C19H21N3O2/c1-10(2)11-6-8-12(9-7-11)15-16-13(4-3-5-14(16)23)20-18-17(15)19(24)22-21-18/h6-10,15H,3-5H2,1-2H3,(H3,20,21,22,24) |
InChI Key |
WLQARBHMPBJWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482664.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B12482665.png)
![4-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482666.png)
![1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B12482674.png)
![Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B12482699.png)
![Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B12482712.png)

![Potassium {4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}(pentanoyl)azanide](/img/structure/B12482716.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12482717.png)

![3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B12482722.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B12482730.png)

![2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone](/img/structure/B12482736.png)
